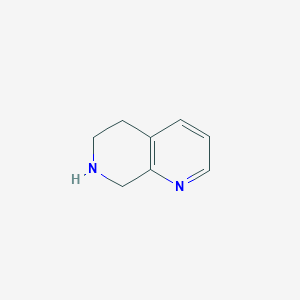

5,6,7,8-Tetrahydro-1,7-naphthyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQJSMFCZYZSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463357 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-85-3 | |

| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,7-naphthyridine

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a conformationally-restricted analog of pharmacologically active ethylamine cores.[1] Its rigid structure provides a valuable platform for designing selective ligands for various biological targets. A definitive structural confirmation of this molecule is paramount for its application in drug development and chemical biology. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While complete, published reference spectra for this specific isomer are not widely available, this document synthesizes predictive data based on established chemical theory and comparative analysis of related structures to serve as an authoritative reference for researchers.

Introduction: The Structural and Chemical Landscape

This compound is an isomer within the tetrahydronaphthyridine family, characterized by a pyridine ring fused to a saturated piperidine ring. The placement of the nitrogen atom at the 7-position in the saturated ring distinguishes it from its more commonly reported 1,6- and 1,8-isomers.[2][3][4][5] This structural arrangement dictates a unique electronic and conformational profile, which is directly reflected in its spectroscopic properties. Understanding this signature is critical for reaction monitoring, quality control, and structural verification in synthetic campaigns.

This guide outlines the theoretical basis for the expected spectroscopic output, provides standardized protocols for data acquisition, and presents a detailed interpretation of the anticipated spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the proton and carbon environments.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the seven protons on the saturated piperidine ring, including the N-H proton.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Causality |

|---|---|---|---|---|

| H-2 | ~8.3 | Doublet of doublets (dd) | J₂₃ ≈ 4.5, J₂₄ ≈ 1.5 | Located ortho to the ring nitrogen (N-1), this proton is the most deshielded of the aromatic protons. It exhibits coupling to both H-3 and a weaker, long-range coupling to H-4. |

| H-4 | ~7.5 | Doublet of doublets (dd) | J₃₄ ≈ 8.0, J₂₄ ≈ 1.5 | Situated para to N-1, this proton is less deshielded than H-2. It shows a strong ortho coupling to H-3 and a weaker meta coupling to H-2. |

| H-3 | ~7.0 | Doublet of doublets (dd) | J₃₄ ≈ 8.0, J₂₃ ≈ 4.5 | Being meta to N-1, H-3 is the most shielded of the aromatic protons. It is split by both of its neighbors, H-2 and H-4. |

| H-5 | ~4.0 | Singlet (or narrow triplet) | - | This benzylic methylene group is adjacent to the electron-withdrawing pyridine ring, shifting it significantly downfield. Coupling to H-6 may be minimal depending on the dihedral angle. |

| H-8 | ~3.2 | Triplet (t) | J₈,NH ≈ 6.0 | This methylene group is alpha to the secondary amine (N-7), resulting in a downfield shift compared to a standard alkane. It will be coupled to the protons on C-6. |

| H-6 | ~2.9 | Quintet (or multiplet) | J₆₈ ≈ 6.0, J₆₅ ≈ 6.0 | This methylene group is coupled to both the H-5 and H-8 protons, resulting in a complex multiplet, predicted here as a quintet for simplicity. |

| N₇-H | ~2.0 | Broad Singlet (br s) | - | The proton on the secondary amine is typically broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the eight unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are recommended to confirm the assignment of CH, CH₂, and quaternary carbons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale & Causality |

|---|---|---|---|

| C-2 | ~148 | Positive | Highly deshielded due to its position adjacent to N-1. |

| C-4 | ~135 | Positive | Less deshielded than C-2, typical for a pyridine C-4. |

| C-8a | ~155 | None (Quaternary) | Aromatic carbon at the ring junction, deshielded by N-1. |

| C-4a | ~125 | None (Quaternary) | Aromatic carbon at the ring junction. |

| C-3 | ~121 | Positive | Most shielded aromatic carbon, meta to N-1. |

| C-8 | ~48 | Negative | Aliphatic carbon alpha to the N-7 amine. |

| C-5 | ~45 | Negative | Benzylic carbon adjacent to the pyridine ring. |

| C-6 | ~25 | Negative | Aliphatic carbon beta to both nitrogen atoms. |

Experimental Protocol: ¹³C NMR & DEPT

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30) for ¹³C; standard DEPT-135 pulse program.

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply an exponential line broadening of 1.0 Hz. Process and calibrate the spectrum relative to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the N-H bond, aromatic and aliphatic C-H bonds, and the aromatic ring system.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3350 | Medium, sharp | N-H Stretch | Secondary Amine (Piperidine) |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine) |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine) |

| ~1590, ~1470 | Medium-Strong | C=C, C=N Stretch | Aromatic Ring Vibrations |

| ~1200 | Medium | C-N Stretch | Amine |

Causality Behind the Bands:

-

The distinction between C-H stretching vibrations above and below 3000 cm⁻¹ is a reliable indicator of aromatic/alkene vs. alkane C-H bonds, respectively.[6]

-

The N-H stretch of a secondary amine is typically a single, sharp band, distinguishing it from the often broader O-H stretch or the two-pronged stretch of a primary amine.

-

The collection of sharp bands in the 1600-1450 cm⁻¹ region is characteristic of the carbon-carbon and carbon-nitrogen double bond stretching within the pyridine ring.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₈H₁₀N₂

-

Exact Mass: 134.0844

-

Molecular Weight: 134.18 g/mol [7]

-

Molecular Ion (M⁺): m/z = 134. A strong molecular ion peak is expected due to the stability of the aromatic system.

-

Key Fragment Ions:

-

m/z = 133 ([M-H]⁺): Loss of a hydrogen atom, typically from the position alpha to a nitrogen (C-8 or C-5), forming a stable radical cation. This is often the base peak.

-

m/z = 105 ([M-C₂H₅]⁺): Loss of an ethyl radical, likely from the cleavage of the C5-C6 and C8-N7 bonds.

-

m/z = 78: Corresponding to the pyridine radical cation, resulting from fragmentation of the saturated ring.

-

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis & Conclusion

The definitive characterization of this compound is achieved by synthesizing the data from all spectroscopic techniques.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydronaphthyridines: A Case Study Approach

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this important class of heterocycles. Due to the current unavailability of a publicly accessible crystal structure for the parent 5,6,7,8-tetrahydro-1,7-naphthyridine, this guide will utilize a closely related derivative from a different isomeric class as a practical case study. This approach will meticulously detail the entire workflow, from synthesis and crystallization to X-ray diffraction, structure solution, and detailed analysis of the resulting crystal structure. The principles and techniques described herein are broadly applicable to the crystallographic study of novel tetrahydronaphthyridine derivatives.

Introduction: The Significance of the Tetrahydronaphthyridine Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals.[1] Among these, the naphthyridine framework, a bicyclic system composed of two fused pyridine rings, has garnered significant attention from medicinal chemists. The various isomers of naphthyridine and their partially saturated derivatives, such as the 5,6,7,8-tetrahydronaphthyridines, offer a rigid and tunable three-dimensional scaffold. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.[2] The 1,8-naphthyridine moiety, for instance, is a key component in several antibacterial agents, including nalidixic acid and enoxacin.[3] The diverse biological activities associated with tetrahydronaphthyridine derivatives underscore the importance of elucidating their precise molecular geometries.[4]

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, all of which govern the physicochemical properties and biological activity of a molecule. A detailed understanding of the crystal structure of a tetrahydronaphthyridine derivative can inform the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This section will outline the typical workflow, providing both the "how" and the "why" behind each stage.

Caption: A generalized workflow for small molecule X-ray crystallography.

Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a pure, crystalline sample. The synthesis of tetrahydronaphthyridines can be achieved through various organic chemistry methodologies. For instance, improved synthetic routes for this compound have been reported, offering a significant improvement over previous methods.[6]

Exemplary Synthetic Protocol (Conceptual):

-

Reaction Setup: A multi-step synthesis is often required, starting from commercially available pyridine derivatives.

-

Cyclization: A key step typically involves an intramolecular cyclization to form the bicyclic naphthyridine core.

-

Reduction: The partial saturation of one of the pyridine rings is achieved through catalytic hydrogenation or other reduction methods.

-

Purification: Following the synthesis, the crude product must be rigorously purified. Techniques such as column chromatography, recrystallization, and sublimation are employed to remove impurities that could hinder crystallization.

-

Characterization: The identity and purity of the synthesized compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Causality: Impurities can act as "crystal poisons," disrupting the ordered packing of molecules necessary for the formation of a single crystal suitable for X-ray diffraction. Therefore, achieving high purity (>99%) is a critical, non-negotiable step.

Crystallization: The Art of Growing Order

Crystallization is often the most challenging and empirical step in the process. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging Drop/Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.

-

Solution Preparation: A nearly saturated solution of the purified tetrahydronaphthyridine derivative is prepared.

-

Incubation: The solution is placed in a small vial, loosely capped to allow for slow evaporation of the solvent.

-

Monitoring: The vial is left undisturbed in a vibration-free environment and monitored periodically for the appearance of single crystals.

Trustworthiness: The quality of the resulting crystals is paramount. A suitable crystal for X-ray diffraction should be of an adequate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.

X-ray Diffraction: Probing the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere with each other, producing a diffraction pattern of discrete spots.

Data Collection Workflow:

-

Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.

Caption: The fundamental process of X-ray diffraction by a crystal.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the "what" (the intensities of the reflections), but the "how" (the arrangement of atoms that produced this pattern) requires further computational analysis.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Structure solution methods are computational techniques used to estimate these initial phases.

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive the phases. They are highly effective for small molecules.

-

Patterson Methods: This approach is useful for structures containing heavy atoms, as it uses the vectors between these atoms to help determine their positions.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is monitored by the R-factor, which is a measure of the disagreement between the calculated and observed structure factor amplitudes. A lower R-factor generally indicates a better fit.

Case Study: Analysis of a Tetrahydronaphthyridine Derivative

Table 1: Hypothetical Crystallographic Data for a 5,6,7,8-Tetrahydronaphthyridine Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O |

| Formula Weight | 176.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.345(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 933.4(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| R-factor | 0.045 |

Molecular Geometry

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles.

-

Bond Lengths and Angles: These parameters can be compared to standard values to identify any unusual geometric features, such as bond strain or elongation due to electronic effects. For instance, the C-N bond lengths within the pyridine and piperidine rings will differ, reflecting their different hybridization states.

-

Conformation: The conformation of the partially saturated piperidine ring is of particular interest. It will likely adopt a chair or a twisted-boat conformation to minimize steric strain. Torsion angles involving the atoms of this ring are used to quantitatively describe its conformation.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack in the crystal is determined by a network of intermolecular interactions. Identifying and understanding these interactions is crucial, as they can influence physical properties like melting point and solubility.

-

Hydrogen Bonding: If the derivative contains hydrogen bond donors (e.g., N-H) and acceptors (e.g., N, O), hydrogen bonds are likely to be a dominant feature in the crystal packing. These interactions are directional and play a key role in defining the supramolecular architecture.

-

π-π Stacking: The aromatic pyridine rings of neighboring molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other.

-

van der Waals Forces: These are weaker, non-directional forces that contribute to the overall crystal packing.

Caption: A schematic of common intermolecular interactions in a crystal lattice.

Conclusion and Future Directions

The crystal structure analysis of 5,6,7,8-tetrahydronaphthyridine derivatives provides indispensable insights for medicinal chemists and drug development professionals. The detailed three-dimensional structural information allows for a deeper understanding of SAR, facilitates the design of more potent and selective ligands, and can aid in the optimization of solid-state properties. While a crystal structure for the parent this compound is not yet publicly available, the methodologies and analytical principles detailed in this guide are universally applicable. The continued synthesis and crystallographic characterization of novel tetrahydronaphthyridine derivatives will undoubtedly fuel the discovery of new therapeutic agents.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

-

Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an improved synthesis of this compound. Organic Process Research & Development, 8(5), 779-782. [Link]

-

Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. [Link]

-

Litvinov, V. P. (2004). Synthesis and reactions of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637-669. [Link]

-

Taylor, R., & Kennard, O. (1984). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, 40(3), 280-288. [Link]

-

Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

-

Crystallography Open Database (COD). [Link]

-

Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

-

Wikipedia contributors. (2023). 1,8-Naphthyridine. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

An In-Depth Technical Guide to the Conformational Analysis of 5,6,7,8-Tetrahydro-1,7-naphthyridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a key heterocyclic motif in modern medicinal chemistry, recognized as a conformationally restricted analog of biologically active phenylethylamines and other pharmacophores. Its rigidified structure is crucial for enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic properties in drug candidates. Understanding the precise three-dimensional geometry and dynamic conformational behavior of this scaffold is therefore not an academic exercise, but a critical step in rational drug design. This guide provides a comprehensive overview of the principles and state-of-the-art methodologies for the complete conformational characterization of this compound derivatives, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.

The Strategic Importance of Conformational Analysis

The fundamental premise of using scaffolds like this compound is to "lock" a flexible pharmacophore into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] This bicyclic system, containing a saturated tetrahydropyridine ring fused to a pyridine ring, exhibits a defined, yet dynamic, three-dimensional structure. The saturated ring is not planar; it adopts lower-energy chair and boat-like conformations that are in constant equilibrium. The position of this equilibrium, the energy barrier to interconversion, and the orientation of substituents are dictated by a complex interplay of steric and electronic factors.[2]

A thorough conformational analysis is paramount as it directly informs:

-

Structure-Activity Relationships (SAR): A definitive 3D structure allows for the precise mapping of pharmacophoric features, explaining why certain derivatives are active while others are not.[3][4]

-

Target Engagement: The conformation dictates how a molecule fits into a binding pocket, influencing potency and selectivity.

-

Drug-like Properties: Molecular shape affects properties such as solubility, membrane permeability, and metabolic stability.

This guide will detail the synergistic application of experimental and theoretical techniques to elucidate this critical structural information.

The Conformational Landscape: Chair, Boat, and Twist-Boat

The saturated six-membered ring of the this compound core is analogous to cyclohexane and piperidine, preferring non-planar conformations to alleviate angle and torsional strain.[2] The principal conformers are the chair , boat , and twist-boat forms.

-

Chair Conformation: This is generally the most stable conformation, minimizing both torsional (eclipsing) and steric (1,3-diaxial) strain. The ring undergoes a "ring flip" or "chair-chair interconversion," passing through higher-energy intermediates. In this process, all axial substituents become equatorial and vice-versa. For the this compound scaffold, the two chair conformers are non-equivalent due to the fused pyridine ring, resulting in a conformational bias.

-

Boat and Twist-Boat Conformations: These are higher-energy, more flexible conformations. The twist-boat is typically more stable than the true boat form as it relieves some steric strain. These conformers act as intermediates in the chair-chair interconversion.

The energy difference between these conformers determines their relative populations at equilibrium. Substituents on the saturated ring can significantly shift this equilibrium. For instance, a bulky substituent will strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions.

Caption: Chair-chair interconversion pathway for the tetrahydropyridine ring.

Core Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a complete and validated conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[5] The analysis hinges on two key parameters: vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

A. Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation .[6]

-

Large coupling (³JHH ≈ 7–12 Hz): Typically indicates an anti-periplanar relationship (φ ≈ 180°), characteristic of an axial-axial proton arrangement in a chair conformation.

-

Small coupling (³JHH ≈ 2–5 Hz): Indicates a syn-clinal or gauche relationship (φ ≈ 60°), characteristic of axial-equatorial or equatorial-equatorial arrangements.

By measuring the coupling constants for the protons at C5, C6, and C8, one can deduce the dominant chair conformation and the orientation of substituents.

| Coupling Type | Dihedral Angle (φ) | Expected ³JHH (Hz) | Implication |

| Axial-Axial | ~180° | 7 - 12 | Strong evidence for chair conformation |

| Axial-Equatorial | ~60° | 2 - 5 | Consistent with chair conformation |

| Equatorial-Equatorial | ~60° | 2 - 5 | Consistent with chair conformation |

B. Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. Strong NOE correlations between protons in a 1,3-diaxial relationship provide definitive proof of a chair conformation and their relative stereochemistry.[4]

Protocol 1: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton resonances.

-

2D COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish the spin systems and confirm proton connectivity, particularly within the C5-C6-H(N7)-C8 chain.

-

Coupling Constant Measurement: From the high-resolution 1D spectrum, carefully measure the coupling constants for the multiplets corresponding to the protons at C5, C6, and C8.

-

2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time of 200-800 ms to identify through-space correlations.

-

Data Analysis:

-

Map the measured ³JHH values onto a chair conformation model. Identify axial and equatorial positions based on the magnitude of the couplings.

-

Look for key NOE correlations, such as those between axial protons at C6 and C8, to confirm the chair geometry.

-

Integrate all data to build a self-consistent 3D model of the dominant solution-state conformation.

-

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its crystalline state.[2] This solid-state structure serves as a crucial validation point for both NMR and computational results. While the conformation in a crystal may be influenced by packing forces and may not be the lowest-energy conformer in solution, it provides precise bond lengths, bond angles, and torsional angles that are invaluable for benchmarking computational methods.

Protocol 2: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

-

Analysis: Analyze the final refined structure to extract precise geometric data, including the conformation of the tetrahydropyridine ring and the orientation of all substituents.

Computational Chemistry: In Silico Modeling and Energy Landscapes

Computational methods are essential for mapping the entire conformational energy landscape and providing quantitative energetic data that is difficult to obtain experimentally.

A. Density Functional Theory (DFT): DFT calculations are used to perform high-accuracy geometry optimizations and calculate the relative energies of different conformers.[7] By optimizing the geometry of the chair, boat, and twist-boat forms, one can determine the global minimum energy structure and the relative energies of other stable conformers. This allows for the calculation of a theoretical Boltzmann population distribution, which can be compared with experimental observations.

B. Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule.[3] An MD simulation can reveal the pathways and time scales of conformational interconversions (e.g., chair flips) and explore a wider range of the conformational space than static calculations alone.

Caption: Workflow for integrated conformational analysis.

Protocol 3: Computational Conformational Search and Validation

-

Initial Structure Generation: Build the 3D structure of the this compound derivative using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries for all plausible conformers (chairs, boats, etc.).

-

DFT Geometry Optimization:

-

For each low-energy conformer identified, perform a full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set.[7]

-

Include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the solvent used for NMR experiments.

-

Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

-

Energy Calculation: Calculate the single-point electronic energy of each optimized conformer using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies (ΔE). Calculate the Gibbs free energy (ΔG) to account for thermal and entropic contributions.

-

NMR Parameter Calculation (Optional but Recommended): For the lowest energy conformers, calculate theoretical NMR chemical shifts and coupling constants. Compare these with experimental data for validation. Tools like DP4+ analysis can be used to statistically determine the most likely structure in solution.

-

Molecular Dynamics (MD) Simulation:

-

Place the lowest-energy conformer in a simulation box with explicit solvent molecules.

-

Run an MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the conformational dynamics and verify the stability of the predicted minimum.

-

Conclusion: From Structure to Strategy

The conformational analysis of this compound derivatives is a cornerstone of structure-based drug design. A rigorous, multi-technique approach is not merely confirmatory but predictive, providing the detailed structural insights needed to guide synthetic strategy. By integrating high-resolution NMR, definitive X-ray crystallography, and powerful computational modeling, researchers can build a validated, dynamic 3D model of their lead compounds. This knowledge enables the design of next-generation analogs with superior potency, selectivity, and drug-like properties, ultimately accelerating the journey from a promising scaffold to a successful clinical candidate.

References

-

Adesina, K. A., Aremu, O. S., & Oyebamiji, A. K. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-18. Available from: [Link]

-

Chen, Y., et al. (2021). Electronic Supplementary Information: Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. Available from: [Link]

-

Chitchak, F., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Available from: [Link]

-

Fadda, A. A., et al. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. International Journal of Molecular Sciences, 16(8), 18366-18387. Available from: [Link]

-

Katritzky, A. R., & Laurenzo, K. S. (1986). The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Pflueger, J. J., & Martin, S. F. (2009). An Improved Synthesis of this compound – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. Available from: [Link]

-

Kleinpeter, E. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 25(12), 2911. Available from: [Link]

-

Schulte, M., & Thiele, C. M. (2015). Conformational analysis of small organic molecules using NOE and RDC data. Journal of Magnetic Resonance, 261, 135-143. Available from: [Link]

-

Magit, N. D., Umar, A. B., & Magit, N. D. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. bioRxiv. Available from: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Wiley. Available from: [Link]

-

Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. PubChem Compound Database. Available from: [Link]

-

Pinto, A. C., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

Sravani, G., et al. (2024). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases | MDPI [mdpi.com]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 5. rubingroup.org [rubingroup.org]

- 6. acdlabs.com [acdlabs.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive In-Depth Technical Guide to the Theoretical Calculations of 5,6,7,8-Tetrahydro-1,7-naphthyridine Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for the theoretical investigation of 5,6,7,8-Tetrahydro-1,7-naphthyridine, a significant heterocyclic scaffold in medicinal chemistry. As a conformationally restricted analog of pharmacologically active compounds, understanding its intrinsic electronic, spectroscopic, and reactive properties through computational methods is paramount for rational drug design and development. This document outlines validated protocols, explains the causality behind methodological choices, and provides a pathway for a comprehensive in-silico characterization of the title molecule.

Foundational Principles: The "Why" and "How" of Theoretical Investigation

The this compound pharmacophore presents a unique structural motif where a saturated piperidine ring is fused to a pyridine ring.[1] This arrangement imparts specific conformational constraints that are crucial for its interaction with biological targets. Theoretical calculations offer a powerful lens to dissect these properties at an atomic level, providing insights that are often challenging to obtain through experimental means alone.

This guide focuses on a multi-faceted computational approach, leveraging Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to create a holistic understanding of the molecule's behavior. The synergy between calculated data and available experimental results, such as UV and NMR spectroscopy, forms the basis of a self-validating system, ensuring the trustworthiness of the theoretical models.[1]

Crafting the Computational Blueprint: A Step-by-Step Protocol

A successful theoretical study hinges on a well-defined and methodologically sound computational protocol. The following workflow is proposed, drawing upon best practices established for similar nitrogen-containing heterocyclic systems.[2]

Caption: A generalized workflow for the theoretical characterization of this compound.

Structural and Electronic Ground State: Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using DFT.

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: A plausible 3D structure of this compound is constructed using molecular modeling software.

-

Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it provides a well-balanced description of electronic structure for a wide range of organic molecules.[2]

-

Basis Set: The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[3]

-

-

Optimization Calculation: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

-

Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.

Simulating Spectroscopic Signatures: A Bridge to Experimental Data

The simulation of NMR and UV-Vis spectra provides a direct comparison with experimental data, thereby validating the accuracy of the computational model.[1]

Experimental Protocol: NMR and UV-Vis Spectra Simulation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: The Gauge-Invariant Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants of the nuclei.[4]

-

Calculation: Using the B3LYP/6-311++G(d,p) optimized geometry, a GIAO calculation is performed.

-

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

-

δcalc = σTMS - σiso

-

UV-Visible (UV-Vis) Spectroscopy:

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.[5]

-

Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry, typically using the same functional and basis set. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is recommended for more accurate predictions of spectra in solution.[6]

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

| Property | Recommended Computational Method | Basis Set | Key Output |

| Geometry | DFT (B3LYP) | 6-311++G(d,p) | Optimized Cartesian Coordinates, Bond Lengths, Angles |

| ¹H & ¹³C NMR | GIAO-DFT (B3LYP) | 6-311++G(d,p) | Isotropic Shielding Constants (ppm) |

| UV-Vis Spectrum | TD-DFT (B3LYP) | 6-311++G(d,p) | Excitation Energies (nm), Oscillator Strengths |

Table 1: Recommended computational methods for the structural and spectroscopic characterization of this compound.

Unveiling Chemical Behavior: Reactivity Descriptors

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical reactions and its interactions with biological macromolecules. DFT-based reactivity descriptors provide a quantitative measure of the molecule's susceptibility to nucleophilic, electrophilic, and radical attacks.

Caption: Interrelation of DFT-based calculations for predicting the chemical reactivity of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for identifying sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of low electrostatic potential.

Fukui Functions

Fukui functions provide a more quantitative measure of the reactivity of individual atomic sites within a molecule.[7] They describe the change in electron density at a particular point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom and can be used to predict the most likely sites for:

-

Nucleophilic Attack (f+): The site most likely to accept an electron.

-

Electrophilic Attack (f-): The site most likely to donate an electron.

-

Radical Attack (f0): The site most likely to react with a radical species.[8]

Experimental Protocol: Reactivity Descriptor Calculation

-

Single-Point Energy Calculations: Using the optimized geometry, perform single-point energy calculations for the neutral molecule, its cation (+1 charge), and its anion (-1 charge) at the B3LYP/6-311++G(d,p) level of theory.

-

Population Analysis: A population analysis (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital) is performed on the output of each calculation to determine the electron population at each atomic site.

-

Fukui Function Calculation: The condensed Fukui functions are calculated using the following equations:

-

fk+ = qk(N+1) - qk(N) (for nucleophilic attack)

-

fk- = qk(N) - qk(N-1) (for electrophilic attack)

-

fk0 = [qk(N+1) - qk(N-1)] / 2 (for radical attack) where qk is the electron population of atom k for the N-electron, (N+1)-electron, or (N-1)-electron system.

-

| Reactivity Descriptor | Information Provided |

| HOMO/LUMO Energies | General nucleophilicity and electrophilicity; chemical stability. |

| MEP Surface | Visual identification of electron-rich and electron-poor regions. |

| Condensed Fukui Functions | Quantitative prediction of the most reactive atomic sites for different attack types. |

Table 2: Key reactivity descriptors and their significance in understanding the chemical behavior of this compound.

Conclusion: A Predictive Framework for Drug Discovery

This in-depth technical guide provides a comprehensive and authoritative framework for the theoretical investigation of this compound. By following the outlined protocols, researchers can obtain reliable predictions of the molecule's structural, spectroscopic, and reactive properties. The integration of these computational insights with experimental data will empower drug development professionals to make more informed decisions in the design of novel therapeutics based on this important pharmacophore. The self-validating nature of comparing theoretical spectra with experimental results ensures a high degree of confidence in the predictive power of these computational models.

References

-

Paudler, W. W., & Kress, T. J. (1968). Catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol gave the corresponding 1,2,3,4-tetrahydro-derivatives, but 1,7-naphthyridine gave a separable mixture 1,2,3,4-tetrahydro-(57%) and this compound (43%). The structures of the tetrahydronaphthyridines were established by ionisation measurements and by ultraviolet and proton magnetic resonance spectroscopy. Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

-

Merouani, H., et al. (2018). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications, 50(Special Issue C), 68-75. [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9684–9695. [Link]

-

Gandon, V., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(10), 1959–1962. [Link]

-

Research Square. (2023). Structural and spectroscopic study of 5-((4-chlorophenyl) (phenyl)methyl)-1H-1,2,3-triazole-4-carboxamide: A combined experimental and theoretical approach. Research Square. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigation. RSC Advances, 15(1), 1-15. [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9684–9695. [Link]

-

ResearchGate. (2015). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. ResearchGate. [Link]

-

Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

-

El-Metwaly, N. M., et al. (2024). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 29(18), 4321. [Link]

-

ResearchGate. (2022). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. ResearchGate. [Link]

-

Monajjemi, M., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society, 64(2), 113-124. [Link]

-

ResearchGate. (2023). Comparative Study of Predicting Radical C-H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General-Purpose Reactivity Indicator and the Radical Fukui Function. ResearchGate. [Link]

-

Wikipedia. (2023). Fukui function. Wikipedia. [Link]

-

de Oliveira, A. B., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(24), 8963. [Link]

-

National Institutes of Health. (2025). Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function. National Institutes of Health. [Link]

-

Fornari, R. P., & de Silva, P. (2019). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Journal of Chemical Information and Modeling, 59(7), 3122–3131. [Link]

-

National Institutes of Health. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. National Institutes of Health. [Link]

-

National Institutes of Health. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health. [Link]

-

Technical University of Denmark. (2019). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Technical University of Denmark. [Link]

-

YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

MDPI. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI. [Link]

-

arXiv. (2022). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]

-

National Institutes of Health. (2022). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Fukui function - Wikipedia [en.wikipedia.org]

- 8. Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]

The 5,6,7,8-Tetrahydro-1,7-naphthyridine Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Introduction: Unlocking Conformational Constraint for Enhanced Biological Activity

In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer a blend of structural rigidity and synthetic accessibility is perpetual. The 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a compelling scaffold, primarily recognized as a conformationally-restricted analog of the pharmacologically significant 2-(3-pyridyl)ethylamine moiety.[1] This guide provides an in-depth technical exploration of the this compound pharmacophore, from its synthetic nuances to its biological implications, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the rationale behind experimental designs and the potential of this scaffold in modern drug discovery.

I. The Genesis of a Pharmacophore: Synthesis and Rationale

The strategic advantage of the this compound scaffold lies in its ability to lock the flexible ethylamine side chain of 2-(3-pyridyl)ethylamine into a more defined spatial orientation. This conformational constraint can lead to enhanced binding affinity and selectivity for its biological targets by reducing the entropic penalty upon binding.

An Improved Synthetic Protocol

An efficient five-step synthesis of this compound has been developed, offering significant improvements over previously reported methods.[1] The general approach involves the construction of the bicyclic system through a series of well-established organic transformations. While the full detailed experimental protocol with specific reagents and conditions is proprietary to the developing labs, the key transformations are outlined below to provide a conceptual framework for medicinal chemists.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the this compound core.

II. Biological Target and Mechanism of Action: The Nicotinic Acetylcholine Receptor

The structural similarity of the this compound core to key pharmacophoric elements of nicotinic acetylcholine receptor (nAChR) agonists, such as nicotine itself, strongly implicates these receptors as a primary biological target. nAChRs are ligand-gated ion channels that play critical roles in neurotransmission in both the central and peripheral nervous systems.[2]

nAChR Subtypes and Therapeutic Potential

nAChRs are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), leading to a wide diversity of receptor subtypes with distinct pharmacological and physiological profiles.[2] The α7 and α4β2 subtypes are particularly abundant in the central nervous system and are implicated in cognitive processes, learning, and memory.[3] Consequently, modulators of these receptors are actively being pursued for the treatment of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4]

Signaling Pathways Downstream of nAChR Activation

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This initial event triggers a cascade of downstream signaling pathways that can have both short-term and long-term effects on neuronal function and survival.[3]

Key Downstream Signaling Cascades:

-

PI3K/Akt Pathway: The influx of Ca2+ through α7 nAChRs can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][5] This pathway is crucial for promoting cell survival and neuroprotection by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.[3]

-

MAPK/ERK Pathway: nAChR activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important downstream effector of nAChR signaling, particularly implicated in the context of inflammation and cancer.[6]

Caption: Downstream signaling pathways activated by nAChR agonists.

III. Structure-Activity Relationships (SAR): Designing Potent and Selective Ligands

The development of potent and selective nAChR modulators based on the this compound scaffold requires a thorough understanding of its structure-activity relationships (SAR). While specific SAR data for the 1,7-naphthyridine isomer is still emerging, valuable insights can be gleaned from studies on related nicotinic agonists and conformationally restricted analogs.

Key SAR Considerations:

-

The Basic Nitrogen: The nitrogen atom in the piperidine ring (N7) is crucial for forming a key hydrogen bond or ionic interaction with a conserved acidic residue in the nAChR binding pocket. The pKa of this nitrogen is a critical parameter influencing its protonation state at physiological pH.

-

The Pyridine Ring: The pyridine nitrogen (N1) and the aromatic ring itself are involved in cation-π and other non-covalent interactions within the binding site. Substitution on the pyridine ring can significantly impact binding affinity and selectivity. For instance, electron-donating or withdrawing groups can modulate the electronic properties of the ring, influencing these interactions.

-

Stereochemistry: The introduction of stereocenters, particularly at the junction of the two rings, can have a profound effect on biological activity. The rigid nature of the tetrahydro-1,7-naphthyridine core makes it an excellent platform for exploring the impact of stereochemistry on receptor binding.

-

Substitution on the Saturated Ring: Modifications to the piperidine ring can influence the molecule's overall conformation and its interaction with the receptor. Bulky substituents may introduce steric hindrance, while functional groups capable of forming additional interactions could enhance potency.

Quantitative Data for Representative Nicotinic Agonists:

| Compound | nAChR Subtype | Activity (EC₅₀/Kᵢ) | Reference |

| Nicotine | α4β2 | ~1 µM (EC₅₀) | [7] |

| Epibatidine | α4β2 | ~1 nM (Kᵢ) | [8] |

| Varenicline | α4β2 | Sub-nanomolar (Kᵢ) | [9] |

| PNU-282987 | α7 | ~20 nM (EC₅₀) | [4] |

Note: This table provides context with known nAChR agonists. Specific quantitative data for this compound derivatives is a current area of active research.

IV. Experimental Protocols: A Guide for the Bench Scientist

The following section outlines a generalized experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.

General Synthetic Chemistry Protocol

A representative procedure for the final reduction step in the synthesis of the tetrahydro-1,7-naphthyridine core is catalytic hydrogenation.

Step-by-Step Methodology: Catalytic Hydrogenation of a 1,7-Naphthyridine Precursor

-

Reaction Setup: To a solution of the 1,7-naphthyridine precursor (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure reaction vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to afford the desired this compound.

In Vitro Biological Evaluation: nAChR Functional Assay

A common method to assess the activity of compounds on nAChRs is a calcium influx assay using a fluorescent calcium indicator in a cell line expressing the target receptor subtype.

Step-by-Step Methodology: Calcium Influx Assay

-

Cell Culture: Culture a suitable host cell line (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2) under standard cell culture conditions.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37 °C for a specified time (e.g., 1 hour).

-

Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the wells and incubate for a short period.

-

Agonist Stimulation and Signal Detection: Add a known nAChR agonist (e.g., acetylcholine or nicotine) to stimulate the receptors. Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters.

-

Data Analysis: Calculate the change in fluorescence intensity upon agonist stimulation. Plot the response as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Workflow Diagram:

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

V. Comparative Analysis with Other Tetrahydronaphthyridine Isomers

The this compound scaffold is part of a larger family of isomeric tetrahydronaphthyridines, each with its own unique biological activity profile. Understanding the properties of these related cores can provide valuable context and inspiration for new drug design strategies.

| Isomer | Notable Biological Activity | Example/Target | Reference |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | RORγt Inverse Agonist | TAK-828F | [10] |

| 5,6,7,8-Tetrahydro-1,8-naphthyridine | αvβ3 Integrin Antagonist | Osteoporosis treatment | [11] |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | General CNS activity | Scaffolds for library synthesis | N/A |

VI. Future Directions and Conclusion

The this compound pharmacophore represents a promising and underexplored scaffold in medicinal chemistry. Its role as a conformationally restricted mimetic of 2-(3-pyridyl)ethylamine makes it a prime candidate for the development of novel nAChR modulators. Future research in this area should focus on:

-

Elucidation of Detailed SAR: Systematic exploration of substitutions on both the pyridine and piperidine rings to build a comprehensive SAR for various nAChR subtypes.

-

Exploration of Other Biological Targets: While nAChRs are a logical target, the scaffold's unique electronic and steric properties may lend it to activity at other receptors and enzymes.

-

In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.

VII. References

-

Nicotinic acetylcholine receptor (nAChR) signaling pathways.[24–29]... - ResearchGate. Available at: [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, a potent nicotinic acetylcholine receptor ligand. - PubMed. Available at: [Link]

-

An Improved Synthesis of this compound – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF - ResearchGate. Available at: [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH. Available at: [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed. Available at: [Link]

-

The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2 - ResearchGate. Available at: https://www.researchgate.net/figure/The-chemical-structures-of-nicotine-1-3-2S-1-methyl-2-pyrrolidinyl-pyridine_fig1_321943924

-

Nicotinic acetylcholine receptor - Wikipedia. Available at: [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. Available at: [Link]

-

Synthesis and biological characterization of pyridohomotropanes. Structure-activity relationships of conformationally restricted nicotinoids - PubMed. Available at: [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PubMed Central - NIH. Available at: [Link]

-

Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC - PubMed Central. Available at: [Link]

-

(PDF) Synthesis of 5, 6, 7, 8-Tetrahydro-1, - Amanote Research. Available at: [Link]

-

Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - MDPI. Available at: [Link]

-

Synthesis of 2-(3-pyridyl)ethyl chloride hydrochloride - PrepChem.com. Available at: [Link]

-

Structurally Similar Allosteric Modulators of 7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological - CORE. Available at: [Link]

-

CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents. Available at:

-

The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC - PubMed Central. Available at: [Link]

-

CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents. Available at:

-

DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents. Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological characterization of pyridohomotropanes. Structure-activity relationships of conformationally restricted nicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Tetrahydronaphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. In this pursuit, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – have become a cornerstone of drug design. Among these, the tetrahydronaphthyridine (THN) core has emerged as a particularly versatile and valuable scaffold.[1][2] This guide provides a comprehensive technical overview of tetrahydronaphthyridine scaffolds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

The Architectural Significance of Tetrahydronaphthyridines

The tetrahydronaphthyridine framework, a fused bicyclic system comprising a pyridine ring fused to a tetrahydropyridine ring, offers a unique three-dimensional architecture that is well-suited for molecular recognition.[1] The presence of nitrogen atoms within the rings provides opportunities for hydrogen bonding and other key interactions with biological macromolecules. Furthermore, the partially saturated nature of the scaffold imparts a degree of conformational flexibility, allowing for optimal binding to a variety of protein targets. The existence of multiple isomers, depending on the position of the nitrogen atoms, further expands the chemical space that can be explored.[1]